1-Benzoylpiperidine-4-carbohydrazide
Overview
Description
1-Benzoylpiperidine-4-carbohydrazide is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.3 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
The benzoylpiperidine fragment, a key structural component of this compound, is known to be a privileged structure in medicinal chemistry, present in many bioactive small molecules with therapeutic and diagnostic properties .
Mode of Action
The benzoylpiperidine fragment is metabolically stable and is considered a potential bioisostere of the piperazine ring . This suggests that the compound may interact with its targets in a manner similar to other molecules containing the benzoylpiperidine fragment.
Biochemical Pathways
Compounds with the benzoylpiperidine fragment have been associated with a broad spectrum of therapeutic effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The benzoylpiperidine fragment is known to be metabolically stable , which may influence the compound’s bioavailability.
Result of Action
The benzoylpiperidine fragment is present in many different bioactive compounds with a broad spectrum of therapeutic effects , suggesting that 1-Benzoylpiperidine-4-carbohydrazide may have similar effects.
Action Environment
The compound’s storage temperature is recommended to be between 28°c , suggesting that temperature may play a role in maintaining its stability.
Preparation Methods
The synthesis of 1-Benzoylpiperidine-4-carbohydrazide typically involves the reaction of piperidine derivatives with benzoyl chloride and hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Benzoylpiperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
1-Benzoylpiperidine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research has shown that derivatives of this compound may have potential therapeutic applications, such as anticancer and antiviral agents.
Comparison with Similar Compounds
1-Benzoylpiperidine-4-carbohydrazide can be compared with other similar compounds, such as:
Piperidine-4-carbohydrazide: This compound lacks the benzoyl group, which may result in different chemical and biological properties.
Benzoylpiperidine derivatives: These compounds share the benzoylpiperidine core structure but may have different substituents, leading to variations in their activities and applications.
Properties
IUPAC Name |
1-benzoylpiperidine-4-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c14-15-12(17)10-6-8-16(9-7-10)13(18)11-4-2-1-3-5-11/h1-5,10H,6-9,14H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOCLRWDVTVYLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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